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Compound of Interest

Compound Name:
1-(8-Hydroxyquinolin-5-

yl)ethanone

Cat. No.: B122370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 1-(8-Hydroxyquinolin-5-yl)ethanone, a valuable building block in medicinal

chemistry and materials science. This document compiles and presents its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of 1-
(8-Hydroxyquinolin-5-yl)ethanone.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

Data not available in search results

Table 4: Mass Spectrometry Data

m/z Assignment

187.06 [M]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of aromatic ketones and

quinoline derivatives.

Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone
The synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone can be achieved via the Fries

rearrangement of 8-acetoxyquinoline. A typical procedure involves heating 8-acetoxyquinoline

with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl

group to the C5 position of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-(8-Hydroxyquinolin-5-yl)ethanone is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).
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¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to

64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a

corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is employed

to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans

(typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast

from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

For electron ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV). For softer ionization techniques like electrospray ionization

(ESI), the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer's

source.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector

records the abundance of each ion, generating a mass spectrum. The molecular ion peak

([M]⁺) provides the molecular weight of the compound.[1]
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Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 1-(8-Hydroxyquinolin-5-yl)ethanone.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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